Benzotriazole-1-carbonyl chloride
Overview
Description
Benzotriazole-1-carbonyl chloride is a technical grade compound with the empirical formula C7H4ClN3O . It has a molecular weight of 181.58 . The compound appears as an off-white powder .
Synthesis Analysis
The synthesis of Benzotriazole-1-carbonyl chloride can be achieved from Phosgene and 1H-Benzotriazole . The product conforms to the structure as per Infrared Spectrum and Proton NMR Spectrum .Molecular Structure Analysis
The molecular structure of Benzotriazole-1-carbonyl chloride is represented by the SMILES string ClC(=O)n1nnc2ccccc12 .Physical And Chemical Properties Analysis
Benzotriazole-1-carbonyl chloride is an off-white powder with a melting point between 51-55 °C . Its molecular weight is 181.58 .Scientific Research Applications
Synthesis and Medicinal Chemistry
Benzotriazole-1-carbonyl chloride is integral in the field of synthetic chemistry. A study highlighted its role in producing N-functionalized benzotriazole-1-carboximidoyl chlorides, serving as stable and novel isocyanide dichloride synthetic equivalents. These intermediates are used to synthesize polysubstituted guanidines, S-aryl isothioureas, and 2-aminoquinazolin-4-thiones, showcasing its versatility in organic synthesis (Katritzky et al., 2001).
Environmental Chemistry and Pollution Control
Benzotriazole derivatives, including benzotriazole-1-carbonyl chloride, are studied for their environmental impact, particularly in aquatic environments. Their wide use as corrosion inhibitors leads to their presence as micropollutants in water. Research into their biotransformation and degradation pathways in water treatment processes is crucial for understanding and mitigating their environmental impact (Huntscha et al., 2014).
Corrosion Inhibition
Benzotriazole-1-carbonyl chloride is also important in corrosion science. Studies have investigated its effectiveness as a corrosion inhibitor, particularly for metals like copper in acidic environments. Its role in forming protective layers on metal surfaces is of significant interest in industrial applications to prevent material degradation (Khaled & Amin, 2009).
Phototransformation Studies
Research has also focused on the phototransformation mechanisms of benzotriazole derivatives, including benzotriazole-1-carbonyl chloride. Understanding the chemical changes these compounds undergo under light exposure is essential, especially in environmental chemistry, as these processes affect their persistence and impact in natural waters (Wu et al., 2021).
Safety And Hazards
Future Directions
While specific future directions for Benzotriazole-1-carbonyl chloride are not mentioned in the available resources, benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . This suggests potential future research directions in these areas.
properties
IUPAC Name |
benzotriazole-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZRGSIAWPDNOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395147 | |
Record name | Benzotriazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzotriazole-1-carbonyl chloride | |
CAS RN |
65095-13-8 | |
Record name | Benzotriazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzotriazole-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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